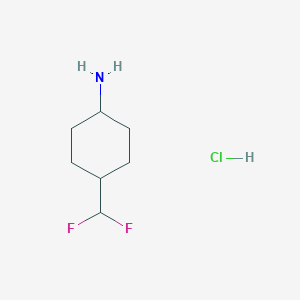
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride
Overview
Description
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride (4-DMCH) is a fluorinated cyclohexanamine derivative that has been studied for its potential therapeutic applications. It is a small molecule with a molecular weight of 190.6 g/mol and a melting point of 62-64 °C. 4-DMCH has been found to have a number of biochemical and physiological effects and has been the subject of numerous studies in both in vitro and in vivo models.
Scientific Research Applications
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride has been studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Furthermore, it has been found to be a potent agonist of the G-protein coupled receptor 5-HT1A, which is involved in the regulation of serotonin levels in the brain.
Mechanism of Action
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride has been found to act as an inhibitor of the enzymes acetylcholinesterase (AChE) and monoamine oxidase (MAO). It has been found to bind to the active site of these enzymes, which prevents them from breaking down the neurotransmitters acetylcholine and monoamines respectively. Furthermore, this compound has been found to act as an agonist of the G-protein coupled receptor 5-HT1A, which increases the levels of serotonin in the brain.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of acetylcholine and monoamines in the brain, which can lead to improved cognitive function, increased alertness, and improved mood. In addition, it has been found to have anti-inflammatory and anti-oxidant effects, which can lead to improved overall health.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride in laboratory experiments is that it is a relatively small molecule, which makes it easy to synthesize and manipulate. Furthermore, it has been found to have a number of biochemical and physiological effects, which makes it a useful tool for studying various biological processes. The main limitation of using this compound in laboratory experiments is that it is an inhibitor of the enzymes acetylcholinesterase and monoamine oxidase, so it can interfere with the normal function of these enzymes.
Future Directions
There are a number of potential future directions for research on 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride. These include further exploration of its biochemical and physiological effects, investigation of its potential therapeutic applications, and development of new synthesis methods for the compound. Additionally, further research could be done to investigate the potential side effects of this compound, as well as its potential interactions with other drugs. Finally, further research could be done to explore the potential use of this compound as a tool for studying various biological processes, such as signal transduction pathways, gene expression, and metabolism.
properties
IUPAC Name |
4-(difluoromethyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h5-7H,1-4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDQVLLLKXNZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



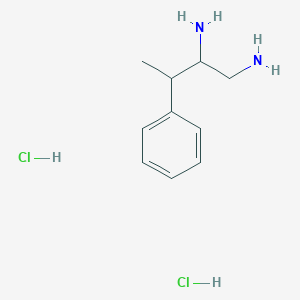
![methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1458456.png)
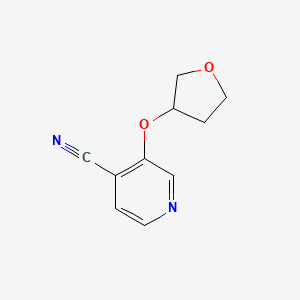
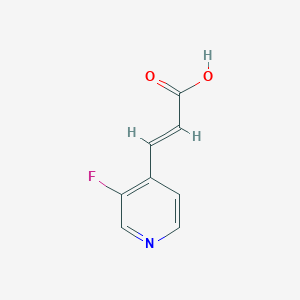
![[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride](/img/structure/B1458460.png)


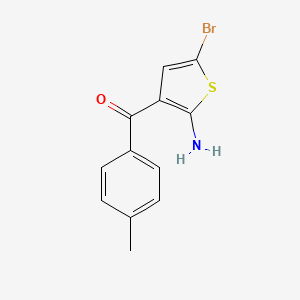
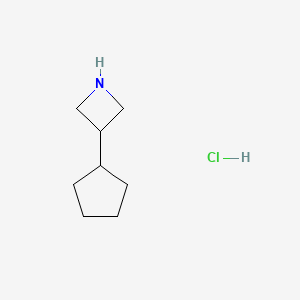
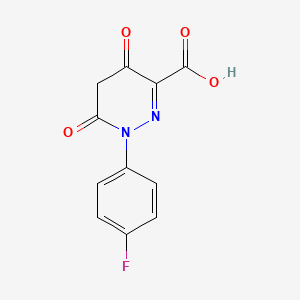
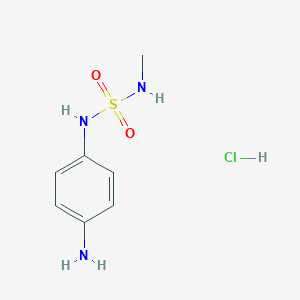
![9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1458473.png)

